molecular formula C53H92O7 B049460 3-Sgsgd CAS No. 123564-58-9

3-Sgsgd

Cat. No.: B049460
CAS No.: 123564-58-9
M. Wt: 841.3 g/mol
InChI Key: OYZQYQSPKPQLFO-QZQJMBPMSA-N
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Description

3-Methylindole (CAS 83-34-1), a heterocyclic aromatic compound, is a derivative of indole with a methyl group substituted at the third position of the indole ring. It is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and fragrances due to its versatile reactivity and structural stability . The compound has a molecular weight of 131.18 g/mol and is characterized by a boiling point of 272–274°C. Analytical methods such as gas chromatography (GC) and nuclear magnetic resonance (NMR) are commonly employed to confirm its purity and structural integrity . Recent studies highlight its role as a precursor in synthesizing bioactive molecules, including serotonin receptor modulators and antimicrobial agents .

Properties

CAS No.

123564-58-9

Molecular Formula

C53H92O7

Molecular Weight

841.3 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate

InChI

InChI=1S/C53H92O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-47(54)58-36-46-48(55)49(56)50(57)51(60-46)59-41-31-33-52(6)40(35-41)27-28-42-44-30-29-43(53(44,7)34-32-45(42)52)38(5)25-26-39(9-2)37(3)4/h27,38-39,41-46,48-51,55-57H,3,8-26,28-36H2,1-2,4-7H3/t38-,39+,41?,42?,43-,44?,45?,46-,48-,49+,50-,51-,52+,53-/m1/s1

InChI Key

OYZQYQSPKPQLFO-QZQJMBPMSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CC[C@H](CC)C(=C)C)C)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O

Synonyms

3-O-(6'-O-stearoyl-beta-D-glucosyl)stigmasta-5,25(27)-dien
3-O-(6'-O-stearoylglucosyl)stigmasta-5,25(27)-diene
3-SGSGD

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Aleuritic acid can be synthesized through the saponification, filtration, and acidification of lac. The process involves saponifying lac in a sodium hydroxide solution at temperatures between 70 to 110°C for over 20 minutes. The saponified liquid is then salted out using a saturated salt solution and left to stand for more than 14 hours at room temperature. The sodium aleuritate is separated through filtration under reduced pressure and dissolved in boiling water. The sodium salt is then acidified using 15 to 20% sulfuric acid to obtain crude aleuritic acid, which is recrystallized using activated carbon powder and alcohol .

Industrial Production Methods: The industrial production of aleuritic acid involves similar steps but on a larger scale. The process is optimized for higher yield and purity, with the extraction and recrystallization techniques being refined to produce aleuritic acid with a purity of over 99% .

Chemical Reactions Analysis

Types of Reactions: Aleuritic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include macrocyclic lactones, dilactones, triesters, and substituted coumarin derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of 3-methylindole and structurally related indole derivatives, focusing on molecular properties, applications, and research trends:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Applications
3-Methylindole C₉H₉N 131.18 83-34-1 ≥98% Pharmaceuticals, fragrances, agrochemicals
1-Methylindole-3-carbaldehyde C₁₀H₉NO 159.19 5698-52-2 ≥95% Organic synthesis, fluorescent probes
6-Methylindole C₉H₉N 131.18 3420-02-8 ≥97% Polymer additives, corrosion inhibitors
2-(Trifluoromethyl)indole C₉H₆F₃N 185.15 1008-44-8 ≥99% Anticancer agents, electronic materials
5-Methoxy-2-methyl-3-indoleacetic acid C₁₂H₁₃NO₃ 219.24 74374-62-2 ≥98% Plant growth regulators, biochemical research

Key Observations:

Structural Influence on Reactivity : The position of substituents (e.g., methyl, trifluoromethyl) significantly affects electronic properties. For instance, 2-(trifluoromethyl)indole exhibits enhanced electrophilic substitution reactivity compared to 3-methylindole, making it valuable in medicinal chemistry .

Application Diversity : While 3-methylindole is prioritized in fragrance synthesis, 5-methoxy-2-methyl-3-indoleacetic acid is critical in plant hormone studies due to its structural similarity to auxins .

Purity and Synthesis : Higher purity grades (≥99%) are observed in halogenated derivatives like 2-(trifluoromethyl)indole, likely due to stringent purification protocols required for pharmaceutical applications .

Research Findings and Methodological Insights

Analytical Techniques

  • GC-MS and NMR: 3-Methylindole and its analogs are routinely characterized using GC-MS for volatile compound analysis and NMR for structural confirmation. For example, 1-methylindole-3-carbaldehyde’s aldehyde group produces distinct ¹H-NMR signals at δ 9.8–10.2 ppm, enabling differentiation from non-functionalized derivatives .
  • Synthetic Protocols : The synthesis of 6-methylindole involves Friedel-Crafts alkylation, whereas 2-(trifluoromethyl)indole requires palladium-catalyzed cross-coupling, reflecting the need for tailored methodologies .

Bioactivity Profiles

  • Antimicrobial Activity : 3-Methylindole derivatives modified with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced antimicrobial potency against Gram-positive bacteria .
  • Thermal Stability : 6-Methylindole demonstrates superior thermal stability (decomposition temperature >300°C), making it suitable for high-temperature industrial processes .

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